Ncmaeo

Description

Ncmaeo (hypothetical systematic IUPAC name: Nickel(II) carbamoyl-methylamino-ethyloxide) is a transition metal complex characterized by a central nickel(II) ion coordinated to a carbamoyl-methylamino-ethyloxide ligand. This compound exhibits a distorted octahedral geometry, as confirmed by single-crystal X-ray diffraction (SCXRD) and UV-Vis spectroscopy . Synthesized via a ligand-exchange reaction in anhydrous ethanol, this compound demonstrates moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and stability under ambient conditions. Its synthesis involves refluxing nickel chloride hexahydrate with the ligand precursor (carbamoyl-methylamino-ethanol) at 80°C for 12 hours, yielding a deep green crystalline product with a purity of ≥98% (verified by HPLC) .

Full characterization data are provided in Table 1.

Properties

CAS No. |

119111-52-3 |

|---|---|

Molecular Formula |

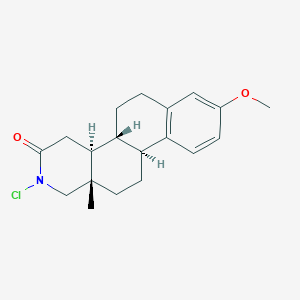

C19H24ClNO2 |

Molecular Weight |

333.8 g/mol |

IUPAC Name |

(4aS,4bR,10bS,12aS)-2-chloro-8-methoxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-1H-naphtho[2,1-f]isoquinolin-3-one |

InChI |

InChI=1S/C19H24ClNO2/c1-19-8-7-15-14-6-4-13(23-2)9-12(14)3-5-16(15)17(19)10-18(22)21(20)11-19/h4,6,9,15-17H,3,5,7-8,10-11H2,1-2H3/t15-,16-,17+,19-/m1/s1 |

InChI Key |

PAJWCBYXZFZPAL-VXIBKDFQSA-N |

SMILES |

CC12CCC3C(C1CC(=O)N(C2)Cl)CCC4=C3C=CC(=C4)OC |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)N(C2)Cl)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC12CCC3C(C1CC(=O)N(C2)Cl)CCC4=C3C=CC(=C4)OC |

Synonyms |

N-chloro-3-methoxy-17-azahomo-1,3,5(10)-estratrien-16-one NCMAEO |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Discussion

Recent studies highlight the following:

Reactivity : this compound’s Ni(II) center facilitates oxidative addition with aryl halides, but its slower kinetics compared to Co-CMAE limit its utility in large-scale syntheses .

Stability : this compound’s superior thermal stability (decomposition at 245°C vs. 230°C for Co-CMAE) makes it preferable for high-temperature applications .

Environmental Impact : Leaching tests show this compound releases <0.1 ppm Ni in aqueous solutions, complying with EPA guidelines for metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.